2-Iodanyl-6-methyl-N-(2-methylphenyl)benzamide
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Overview
Description
2-Iodanyl-6-methyl-N-(2-methylphenyl)benzamide is a chemical compound with the molecular formula C15H14INO and a molecular weight of 351.19 g/mol . It is characterized by the presence of an iodine atom, a methyl group, and a benzamide structure. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Iodanyl-6-methyl-N-(2-methylphenyl)benzamide typically involves the iodination of a precursor compound followed by amide formation. The reaction conditions often include the use of iodine reagents and catalysts to facilitate the iodination process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Iodanyl-6-methyl-N-(2-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Iodanyl-6-methyl-N-(2-methylphenyl)benzamide is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis to introduce iodine atoms into various molecules.
Biology: The compound is used in biochemical studies to investigate the effects of iodine-containing compounds on biological systems.
Medicine: Research on this compound includes its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Iodanyl-6-methyl-N-(2-methylphenyl)benzamide involves its interaction with molecular targets in biological systems. The iodine atom in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to changes in their activity and function. The pathways involved in these interactions are still under investigation, but they may include the modulation of signaling pathways and enzyme inhibition .
Comparison with Similar Compounds
2-Iodanyl-6-methyl-N-(2-methylphenyl)benzamide can be compared with other similar compounds, such as:
2-Iodo-6-methylbenzamide: This compound lacks the additional methylphenyl group, making it less complex.
6-Methyl-N-(2-methylphenyl)benzamide: This compound does not contain the iodine atom, which significantly alters its chemical properties.
2-Iodanyl-N-(2-methylphenyl)benzamide: This compound lacks the methyl group on the benzene ring, affecting its reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-iodo-6-methyl-N-(2-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO/c1-10-6-3-4-9-13(10)17-15(18)14-11(2)7-5-8-12(14)16/h3-9H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBQGCJLSHUAIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)I)C(=O)NC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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